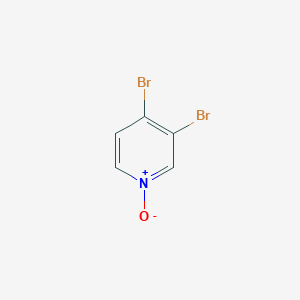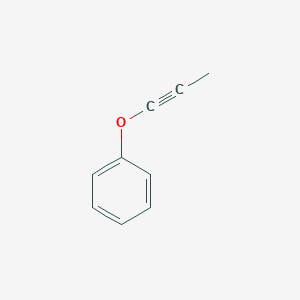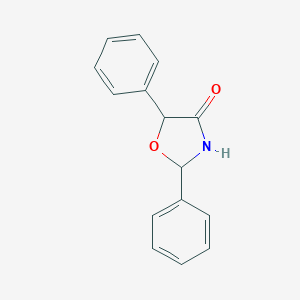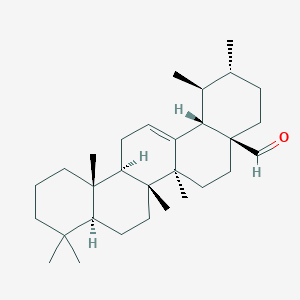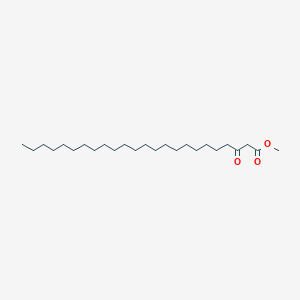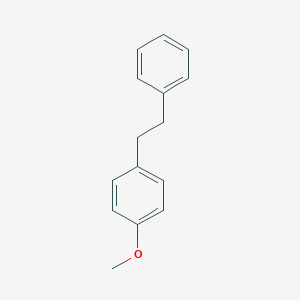
methyl (E)-octadec-10-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (E)-octadec-10-enoate is a chemical compound that belongs to the family of esters. It is commonly used in scientific research for various applications.
Mechanism of Action
Methyl (E)-octadec-10-enoate is a fatty acid ester that can be metabolized by various enzymes in the body. It is broken down into its constituent parts, which can be further metabolized to produce energy or used for other metabolic processes. The exact mechanism of action of methyl (E)-octadec-10-enoate is not fully understood, but it is believed to play a role in various physiological processes.
Biochemical and Physiological Effects:
Methyl (E)-octadec-10-enoate has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. It also has been shown to have antioxidant properties and can scavenge free radicals. Furthermore, it has been shown to have hypolipidemic effects and can reduce the levels of triglycerides and cholesterol in the blood.
Advantages and Limitations for Lab Experiments
Methyl (E)-octadec-10-enoate has several advantages for lab experiments. It is readily available and can be synthesized using simple chemical reactions. It is also stable and can be stored for long periods without degradation. However, it also has some limitations. It can be expensive to purchase, and the synthesis method can be time-consuming. Furthermore, it can be difficult to purify, and impurities can affect the results of experiments.
Future Directions
There are several future directions for the use of methyl (E)-octadec-10-enoate in scientific research. It can be used as a substrate in the production of various fatty acid derivatives, which can have potential applications in the food and pharmaceutical industries. Furthermore, it can be used as a reference material for the analysis of fatty acid methyl esters in various biological samples. Additionally, it can be used as a standard in the development of new analytical methods for the detection and quantification of fatty acid esters.
Synthesis Methods
Methyl (E)-octadec-10-enoate can be synthesized by the reaction of oleic acid with methanol in the presence of a catalyst. This reaction is known as esterification, and it results in the formation of methyl (E)-octadec-10-enoate and water. The reaction can be carried out using various catalysts, including sulfuric acid, hydrochloric acid, and p-toluenesulfonic acid.
Scientific Research Applications
Methyl (E)-octadec-10-enoate is widely used in scientific research for various applications. It is commonly used as a standard in gas chromatography and mass spectrometry. It is also used as a reference material for the analysis of fatty acid methyl esters. Furthermore, it is used as a substrate in lipase-catalyzed reactions to produce various fatty acid derivatives.
properties
CAS RN |
13481-95-3 |
|---|---|
Product Name |
methyl (E)-octadec-10-enoate |
Molecular Formula |
C19H36O2 |
Molecular Weight |
296.5 g/mol |
IUPAC Name |
methyl (E)-octadec-10-enoate |
InChI |
InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h9-10H,3-8,11-18H2,1-2H3/b10-9+ |
InChI Key |
HHZIOLLKZWLCOX-MDZDMXLPSA-N |
Isomeric SMILES |
CCCCCCC/C=C/CCCCCCCCC(=O)OC |
SMILES |
CCCCCCCC=CCCCCCCCCC(=O)OC |
Canonical SMILES |
CCCCCCCC=CCCCCCCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




